molecular formula C33H41N7O12S2 B3026336 N-acetyl-L-alpha-aspartyl-O-sulfo-L-tyrosyl-L-methionylglycyl-L-tryptophanamide

N-acetyl-L-alpha-aspartyl-O-sulfo-L-tyrosyl-L-methionylglycyl-L-tryptophanamide

Cat. No.: B3026336
M. Wt: 791.9 g/mol
InChI Key: XCMANNIZOTTXEZ-FWEHEUNISA-N
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Mechanism of Action

Target of Action

CCK (26-30) (sulfated), also known as N-acetyl CCK-(26-30) amide or N-acetyl-L-alpha-aspartyl-O-sulfo-L-tyrosyl-L-methionylglycyl-L-tryptophanamide, is an N-terminal fragment of Cholecystokinin (CCK). It is found in the central nervous system and gastrointestinal tract . The primary targets of this compound are the CCK receptors .

Mode of Action

The sulfated form of CCK (26-30) interacts with its targets, the CCK receptors, and induces changes in the body. It has been found to inhibit the binding of [125I]CCK-33 to guinea pig cortical membranes by 10% when used at a concentration of 0.1 mM .

Biochemical Pathways

CCK is a peptide hormone that stimulates digestion, mediates satiety, and is involved in anxiety . It acts both as a hormone and a neurotransmitter and is part of the ‘brain-gut’ family of peptides . It stimulates the acinar cells of the pancreas to release a juice rich in pancreatic digestive enzymes . It also inhibits gastric emptying .

Pharmacokinetics

It is known that the compound is an endogenous c-terminal octapeptide of cck .

Result of Action

The action of CCK (26-30) (sulfated) results in various molecular and cellular effects. It stimulates the digestion of fat and protein, leads to the release of bile and digestive enzymes, and acts as an appetite suppressant . It also promotes cell growth, energy production, gene expression, and protein synthesis . Furthermore, it has been shown to have positive effects on enteric smooth muscle contraction and on nerve activity at multiple locations in the peripheral and central nervous system .

Action Environment

The action, efficacy, and stability of CCK (26-30) (sulfated) can be influenced by various environmental factors. It is known, though, that CCK is expressed in several tissues such as the urogenital tract and heart , suggesting that the tissue environment could potentially influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CCK (26-30) (sulfated) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically includes the following steps:

Industrial Production Methods

Industrial production of CCK (26-30) (sulfated) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

CCK (26-30) (sulfated) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized peptides, reduced peptides, and substituted peptides with modified side chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CCK (26-30) (sulfated) is unique due to its specific sulfation pattern, which significantly enhances its biological activity compared to non-sulfated analogs. This modification allows for more precise interactions with cholecystokinin receptors, making it a valuable tool in both research and therapeutic applications .

Properties

IUPAC Name

(3S)-3-acetamido-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H41N7O12S2/c1-18(41)37-27(15-29(43)44)33(48)40-26(13-19-7-9-21(10-8-19)52-54(49,50)51)32(47)39-24(11-12-53-2)31(46)36-17-28(42)38-25(30(34)45)14-20-16-35-23-6-4-3-5-22(20)23/h3-10,16,24-27,35H,11-15,17H2,1-2H3,(H2,34,45)(H,36,46)(H,37,41)(H,38,42)(H,39,47)(H,40,48)(H,43,44)(H,49,50,51)/t24-,25-,26-,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMANNIZOTTXEZ-FWEHEUNISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H41N7O12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

791.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-acetyl-L-alpha-aspartyl-O-sulfo-L-tyrosyl-L-methionylglycyl-L-tryptophanamide
Reactant of Route 2
Reactant of Route 2
N-acetyl-L-alpha-aspartyl-O-sulfo-L-tyrosyl-L-methionylglycyl-L-tryptophanamide
Reactant of Route 3
Reactant of Route 3
N-acetyl-L-alpha-aspartyl-O-sulfo-L-tyrosyl-L-methionylglycyl-L-tryptophanamide
Reactant of Route 4
Reactant of Route 4
N-acetyl-L-alpha-aspartyl-O-sulfo-L-tyrosyl-L-methionylglycyl-L-tryptophanamide
Reactant of Route 5
Reactant of Route 5
N-acetyl-L-alpha-aspartyl-O-sulfo-L-tyrosyl-L-methionylglycyl-L-tryptophanamide
Reactant of Route 6
N-acetyl-L-alpha-aspartyl-O-sulfo-L-tyrosyl-L-methionylglycyl-L-tryptophanamide

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